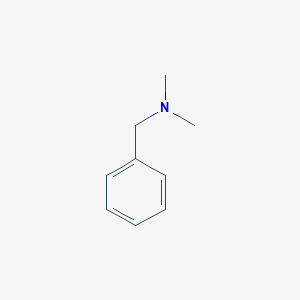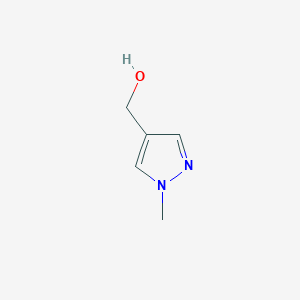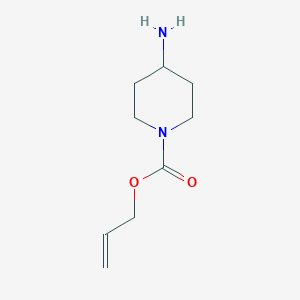
Indole-3-carboxaldéhyde
Vue d'ensemble
Description
L’indole-3-carboxaldéhyde, également connu sous le nom de 3-formylindole, est un composé organique de formule moléculaire C(9)H(_7)NO. Il s’agit d’un dérivé de l’indole, une structure bicyclique constituée d’un cycle benzénique fusionné à un cycle pyrrole. Ce composé est un métabolite du L-tryptophane alimentaire, synthétisé par les bactéries gastro-intestinales humaines, en particulier les espèces du genre Lactobacillus {_svg_1}. L’this compound est connu pour son activité biologique, notamment son rôle d’agoniste des récepteurs du récepteur des hydrocarbures aromatiques dans les cellules immunitaires intestinales .
Applications De Recherche Scientifique
Indole-3-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in microbial metabolism and its effects on gut microbiota. It is also investigated for its potential as a signaling molecule in plant-microbe interactions.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
L’indole-3-carboxaldéhyde exerce ses effets principalement par l’activation du récepteur des hydrocarbures aromatiques (AhR). En se liant à AhR, le récepteur se transloque vers le noyau, où il dimérise avec le translocateur nucléaire du récepteur des hydrocarbures aromatiques (ARNT). Ce complexe se lie ensuite à des séquences d’ADN spécifiques, ce qui entraîne la transcription de gènes cibles impliqués dans la réponse immunitaire, la détoxification et la régulation du stress oxydatif {_svg_3}. L’activation de AhR par l’this compound s’est avérée stimuler la production d’interleukine-22, qui joue un rôle crucial dans le maintien de l’immunité muqueuse .
Analyse Biochimique
Biochemical Properties
Indole-3-carboxaldehyde derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . Major derivatives include glucose conjugates of 5-hydroxyindole-3-carbaldehyde, indole-3-carboxylic acid, and 6-hydroxyindole-3-carboxylic acid . These derivatives interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Indole-3-carboxaldehyde influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a significant role in the defense against pathogens in cruciferous plants . In Arabidopsis thaliana, derivatives of indole-3-carboxaldehyde and indole-3-carboxylic acid are synthesized, contributing to resistance to a number of fungal pathogens .
Molecular Mechanism
The molecular mechanism of indole-3-carboxaldehyde involves its conversion into indole-3-carboxylic acid by the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) . Additionally, the enzyme Cytochrome P450 (CYP) 71B6 converts indole-3-acetonitrile into indole-3-carboxaldehyde and indole-3-carboxylic acid .
Temporal Effects in Laboratory Settings
The effects of indole-3-carboxaldehyde change over time in laboratory settings . Its total accumulation level is similar to that of camalexin, a phytoalexin, in response to silver nitrate treatment .
Metabolic Pathways
Indole-3-carboxaldehyde is involved in the biosynthesis of indole-3-carboxylic acid derivatives in Arabidopsis . This process involves the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’indole-3-carboxaldéhyde peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de Vilsmeier-Haack, où l’indole réagit avec la N,N-diméthylformamide (DMF) et l’oxychlorure de phosphore (POCl(3)) pour former l’aldéhyde souhaité. La réaction se déroule généralement dans des conditions douces, le substrat indole étant dissous dans du DMF et le POCl(_3) étant ajouté goutte à goutte à basse température.
Méthodes de production industrielle : La production industrielle d’this compound implique souvent des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés, avec un contrôle minutieux de la température et de l’ajout de réactifs. Des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions : L’indole-3-carboxaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé en acide indole-3-carboxylique à l’aide d’agents oxydants comme le permanganate de potassium (KMnO(_4)) ou le trioxyde de chrome (CrO(_3)).
Réduction : La réduction de l’this compound peut produire de l’indole-3-méthanol, généralement en utilisant des agents réducteurs tels que le borohydrure de sodium (NaBH(_4)) ou l’hydrure de lithium et d’aluminium (LiAlH(_4)).
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle indole, en particulier en position 2, en utilisant des réactifs comme les halogènes ou les composés nitro.
Réactifs et conditions courants :
Oxydation : KMnO(_4) en solution aqueuse en milieu acide.
Réduction : NaBH(_4) dans le méthanol ou l’éthanol, ou LiAlH(_4) dans l’éther anhydre.
Substitution : Halogénation à l’aide de brome (Br(_2)) ou de chloration à l’aide de chlore (Cl(_2)) en présence d’un catalyseur acide de Lewis.
Principaux produits :
Oxydation : Acide indole-3-carboxylique.
Réduction : Indole-3-méthanol.
Substitution : 2-bromothis compound ou 2-chlorothis compound.
4. Applications de la recherche scientifique
L’this compound a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme unité de base dans la synthèse de divers dérivés de l’indole, importants dans le développement de produits pharmaceutiques et d’agrochimiques.
Biologie : Le composé est étudié pour son rôle dans le métabolisme microbien et ses effets sur le microbiote intestinal. Il est également étudié pour son potentiel comme molécule de signalisation dans les interactions plante-microbe.
Industrie : Il est utilisé dans la synthèse de colorants, de pigments et d’autres produits chimiques industriels.
Comparaison Avec Des Composés Similaires
L’indole-3-carboxaldéhyde peut être comparé à d’autres dérivés de l’indole tels que :
Acide indole-3-acétique (IAA) : Une hormone végétale bien connue impliquée dans la croissance et le développement.
Acide indole-3-butyrique (IBA) : Une autre hormone végétale utilisée pour favoriser la formation de racines dans les boutures.
Acide indole-3-propionique (IPA) : Un puissant antioxydant neuroprotecteur produit par le microbiote intestinal.
Unicité : L’this compound est unique en raison de son rôle spécifique dans l’activation du récepteur des hydrocarbures aromatiques et de ses applications thérapeutiques potentielles dans la modulation des réponses immunitaires et le traitement des maladies inflammatoires .
En comprenant la synthèse, les réactions et les applications de l’this compound, les chercheurs peuvent explorer plus en profondeur son potentiel dans divers domaines scientifiques et applications industrielles.
Propriétés
IUPAC Name |
1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNJUISKUQQNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060069 | |
| Record name | 1H-Indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [Alfa Aesar MSDS], Solid | |
| Record name | Indole-3-carboxaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21032 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Indole-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00043 [mmHg] | |
| Record name | Indole-3-carboxaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21032 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
487-89-8 | |
| Record name | Indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INDOLE-3-CARBOXALDEHYDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-3-carboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-CARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FN04C32UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indole-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 - 199 °C | |
| Record name | Indole-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of indole-3-carboxaldehyde?
A1: Indole-3-carboxaldehyde has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol. []
Q2: What are the key spectroscopic characteristics of indole-3-carboxaldehyde?
A2: ICA exhibits characteristic spectroscopic features in various techniques:
- IR Spectroscopy: Strong absorptions due to C=C stretching (1532-1552 cm-1), C=O stretching (1632-1612 cm-1), and N-H stretching (around 3300 cm-1). []
- NMR Spectroscopy: A distinct aldehyde proton signal around 9-10 ppm in 1H NMR and characteristic carbon signals in 13C NMR, particularly for the carbonyl carbon. [, ]
- Mass Spectrometry: Exhibits a molecular ion peak (M+ + 1) corresponding to its molecular mass, along with characteristic fragmentation patterns. []
Q3: How does the structure of indole-3-carboxaldehyde contribute to its reactivity?
A3: The presence of an electron-rich indole ring and a reactive aldehyde group makes ICA susceptible to various chemical transformations. The indole nitrogen can undergo alkylation, while the aldehyde can participate in condensation reactions like the Knoevenagel condensation. [, , ]
Q4: How does indole-3-carboxaldehyde interact with biological systems?
A4: ICA interacts with biological systems through various mechanisms:
- Aryl Hydrocarbon Receptor (AhR) Agonist: ICA acts as an agonist of AhR, a ligand-activated transcription factor involved in various cellular processes, including xenobiotic metabolism, immune response, and cell differentiation. [, ]
- Antioxidant Activity: ICA exhibits free radical scavenging properties, potentially through electron donation from the indole ring, contributing to its antioxidant effects. [, ]
- Modulation of Gut Microbiota: ICA influences the composition and function of the gut microbiota, potentially contributing to its beneficial effects on gastrointestinal health. [, ]
Q5: What are the potential therapeutic applications of indole-3-carboxaldehyde?
A5: Research suggests potential applications of ICA in:
- Gastrointestinal Disorders: Studies show that ICA can reduce inflammation and improve intestinal barrier function in animal models of ulcerative colitis. []
- Cancer Prevention: ICA exhibits anti-cancer properties in vitro and in vivo, potentially by modulating xenobiotic metabolism, inducing cell cycle arrest, and inhibiting angiogenesis. [, ]
- Neuroprotection: Research suggests that ICA may protect neurons from oxidative stress and inflammation, with potential implications for neurodegenerative diseases. [, ]
Q6: Does indole-3-carboxaldehyde have any known effects on the immune system?
A6: Yes, ICA has been shown to modulate immune responses, potentially through its interaction with AhR:
- Regulation of T Cell Differentiation: ICA can influence the balance between pro-inflammatory and anti-inflammatory T cells, suggesting a potential role in autoimmune diseases. [, ]
- Enhancement of Intestinal Immune Function: ICA can promote the production of IL-22, a cytokine involved in maintaining gut barrier integrity and regulating the gut microbiome. []
Q7: Is there any evidence that indole-3-carboxaldehyde can influence bone marrow transplantation outcomes?
A7: Studies in mouse models suggest that ICA administration can improve survival rates after allogeneic bone marrow transplantation by reducing graft-versus-host disease (GvHD) through mechanisms such as:
- Enhanced Gastrointestinal Barrier Function: ICA treatment can improve gut barrier integrity, reducing bacterial translocation and subsequent inflammation that contributes to GvHD. []
- Modulation of Donor T Cell Responses: ICA can induce tolerance in donor T cells towards recipient antigens, mitigating GvHD while preserving the graft-versus-leukemia effect. []
Q8: How does the structure of indole-3-carboxaldehyde relate to its biological activity?
A8: Modifications to the indole ring or aldehyde group can significantly alter ICA's activity:
- N-Alkylation: Can influence its stability, metabolism, and interaction with biological targets like AhR. []
- Halogenation: Introduction of halogens, especially at the 5-position of the indole ring, can enhance its antioxidant and anticancer properties. [, ]
- Formation of Schiff Bases: Condensation with amines can yield Schiff base derivatives with diverse biological activities, including antimicrobial and anticonvulsant effects. [, , ]
Q9: What is known about the stability of indole-3-carboxaldehyde?
A9: ICA is relatively stable under neutral or slightly basic conditions but can undergo degradation in acidic environments. []
Q10: What strategies can improve the stability and bioavailability of indole-3-carboxaldehyde for potential therapeutic applications?
A10: Strategies for enhancing stability and bioavailability include:
- Encapsulation in Nanoparticles: Protecting ICA from degradation in the acidic stomach environment and improving its delivery to target tissues. []
- Formulation with Cyclodextrins: Enhancing solubility and bioavailability by forming inclusion complexes. []
- Chemical Modification: Introducing structural modifications to improve stability while retaining biological activity. []
Q11: Are there any safety concerns regarding indole-3-carboxaldehyde?
A11: While generally considered safe when consumed in food, more research is needed to determine the potential toxicity of ICA at higher doses used for therapeutic purposes. Studies should evaluate acute and chronic toxicity, potential for genotoxicity and carcinogenicity, and effects on reproductive health. []
Q12: What are the regulatory considerations for developing indole-3-carboxaldehyde as a therapeutic agent?
A12: Developing ICA as a drug candidate requires:
- Preclinical Studies: Assessing safety and efficacy in animal models. []
- Clinical Trials: Determining safety, dosage, and efficacy in humans. []
- Regulatory Approval: Meeting the stringent requirements of regulatory agencies like the FDA (US Food and Drug Administration) or EMA (European Medicines Agency). []
Q13: Does indole-3-carboxaldehyde pose any environmental risks?
A13: Limited data is available on the ecotoxicological effects of ICA. Research should assess its potential impact on aquatic and terrestrial ecosystems, bioaccumulation, and persistence in the environment. []
Q14: Are there sustainable approaches for producing and utilizing indole-3-carboxaldehyde?
A14: Sustainable strategies include:
- Biotechnological Production: Utilizing microbial fermentation or enzymatic synthesis to produce ICA from renewable resources. []
- Green Chemistry Principles: Employing environmentally friendly solvents and catalysts during synthesis to minimize waste generation and energy consumption. []
- Waste Management: Developing strategies for the safe disposal or recycling of ICA-containing waste. []
Q15: What are the key areas for future research on indole-3-carboxaldehyde?
A15: Future research should focus on:
- Elucidating Detailed Molecular Mechanisms: Understanding how ICA interacts with its targets, including AhR and other potential receptors, to exert its diverse biological effects. []
- Optimizing Therapeutic Potential: Developing safe and effective formulations, determining optimal dosages, and conducting rigorous clinical trials to evaluate efficacy in various diseases. []
- Exploring Environmental Fate and Impact: Conducting comprehensive ecotoxicological studies to assess potential risks and develop sustainable practices for ICA production and use. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)
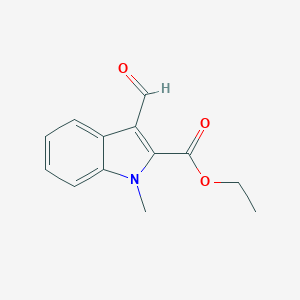
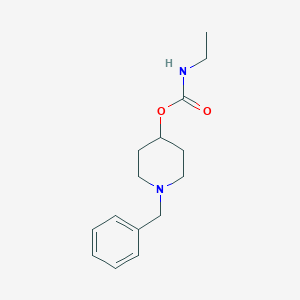
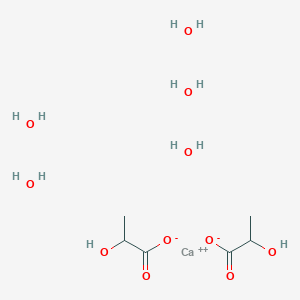
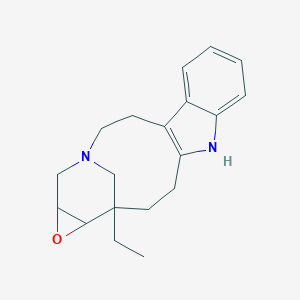

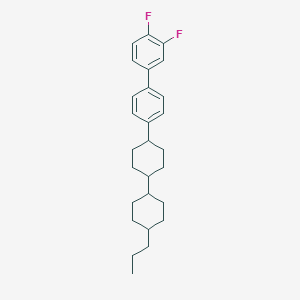
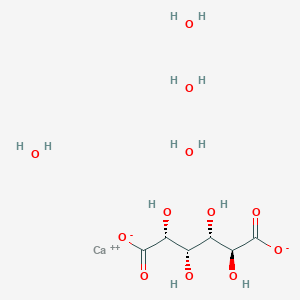
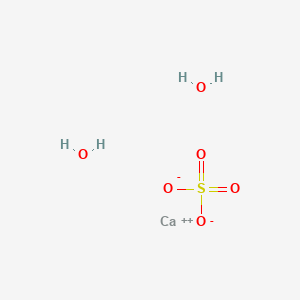
![6'-Methylidenespiro[1,3-dioxolane-2,4'-bicyclo[3.1.0]hex-2-ene]](/img/structure/B46911.png)
